molecular formula C19H15N5O B11420113 1-phenyl-N-pyridin-3-yl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

1-phenyl-N-pyridin-3-yl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B11420113
M. Wt: 329.4 g/mol
InChI Key: FCEKPCGRHFCBLC-UHFFFAOYSA-N
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Description

1-Phenyl-N-pyridin-3-yl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a synthetic small molecule based on a versatile pyrazole-carboxamide scaffold, a structure recognized for its significant potential in medicinal chemistry research . This compound is part of a class of molecules investigated for their interactions with biologically relevant targets, particularly the endocannabinoid system. Structural analogs of this compound, specifically those based on the 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide scaffold, have been identified as potent ligands for cannabinoid CB1 and CB2 receptors . These receptors are implicated in a wide range of physiological processes, including metabolism, pain, and inflammation, making ligands for these receptors valuable pharmacological tools . Furthermore, closely related pyrazole-carboxamide derivatives have demonstrated substantial promise in virology research. Specifically, compounds sharing the 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole core have been shown to effectively suppress the replication of Hepatitis C Virus (HCV) via the suppression of cyclooxygenase-2 (COX-2), a host factor involved in inflammation and viral replication . This mechanism, which targets a host protein rather than the virus directly, may present a higher barrier to the development of viral resistance. The core chemical structure is also a subject of study in other therapeutic areas, including as a inhibitor of 11Beta-hydroxysteroid dehydrogenase and for the treatment of acute liver injury through selective HDAC6 inhibition . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any other clinical applications in humans or animals.

Properties

Molecular Formula

C19H15N5O

Molecular Weight

329.4 g/mol

IUPAC Name

1-phenyl-N-pyridin-3-yl-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C19H15N5O/c25-18(22-15-7-6-10-20-13-15)17-14-21-24(16-8-2-1-3-9-16)19(17)23-11-4-5-12-23/h1-14H,(H,22,25)

InChI Key

FCEKPCGRHFCBLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CN=CC=C3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized via the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction between a phenylboronic acid and a halogenated pyrazole derivative.

    Formation of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction using a pyridine derivative.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Formation of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biological Activities

  • Anticancer Activity :
    • Compounds with a pyrazole core have shown significant anticancer properties. For instance, derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers. In vitro studies demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics .
  • Anti-inflammatory Effects :
    • Research indicates that pyrazole derivatives can modulate inflammatory pathways. For example, studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation . This activity was assessed using carrageenan-induced paw edema models in rats, where certain derivatives displayed significant anti-inflammatory effects.
  • Enzyme Inhibition :
    • The compound has been investigated for its potential as an enzyme inhibitor, particularly against monoamine oxidase (MAO) and other targets implicated in neurological disorders. The interaction of the pyrazole moiety with enzyme active sites has been a focus of structure-activity relationship (SAR) studies .

Case Studies

Several case studies highlight the therapeutic potential of 1-phenyl-N-pyridin-3-yl-5-(1H-pyrrol-1-yl)-1H-pyrazole derivatives:

StudyApplicationFindings
Singh et al., 2020Anti-inflammatoryReported significant reduction in paw edema in rat models compared to control .
Brullo et al., 2012AnticancerDemonstrated IC50 values of 0.07 µM against EGFR, comparable to erlotinib .
Tewari et al., 2014Enzyme inhibitionIdentified selective MAO inhibition leading to reduced neurodegeneration markers .

Mechanism of Action

The mechanism of action of 1-phenyl-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Pyrazole Derivatives with Varying Aromatic Groups

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (CAS 1435908-06-7) Structural Difference: Replaces the pyridin-3-yl group with a 5-ethyl-1,3,4-thiadiazol-2-yl moiety.

1-Phenyl-N-(4-pyridinylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (CAS 1190246-78-6) Structural Difference: Substitutes pyridin-3-yl with a 4-pyridinylmethyl group.

Pyrazole Derivatives with Heterocyclic Modifications

N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (4GD)

  • Structural Difference : Replaces pyrrol-1-yl and pyridin-3-yl with pyrazolo[1,5-a]pyrimidine and 3-methylphenyl groups.
  • Impact : The fused pyrimidine ring enhances planar stacking but may reduce bioavailability due to increased molecular weight (MW = 318.3 g/mol vs. target compound’s ~364.4 g/mol) .

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS 492457-39-3)

  • Structural Difference : Incorporates a difluoromethyl and methoxyphenyl group.
  • Impact : Fluorine atoms improve metabolic stability and membrane permeability, while the methoxy group enhances electron-donating effects .

Key Findings :

  • Pyrrol-1-yl substituents (as in the target compound and derivatives) correlate with anti-inflammatory activity, likely due to modulation of COX-2 pathways .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide N-(5-Ethyl-1,3,4-thiadiazol-2-yl) Analog
Molecular Weight ~364.4 g/mol 432.9 g/mol 364.4 g/mol
Solubility Moderate (polar groups) Low (chloro and ethoxy groups) Low (thiadiazole)
LogP ~2.5 (estimated) 3.8 3.1
Hydrogen Bond Acceptors 5 6 6

Insights :

  • The target compound’s pyridine and pyrrole groups likely improve aqueous solubility compared to chlorinated or ethoxy-substituted analogues .
  • Higher LogP values in chlorinated derivatives suggest increased lipophilicity, which may enhance blood-brain barrier penetration but reduce renal clearance .

Biological Activity

1-Phenyl-N-pyridin-3-yl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the compound's biological activity, synthesizing data from various studies and highlighting its therapeutic implications.

Chemical Structure

The chemical structure of this compound is characterized by a pyrazole core substituted with phenyl, pyridine, and pyrrole moieties. This unique configuration is believed to contribute to its biological efficacy.

Biological Activity Overview

Numerous studies have indicated that this compound exhibits significant anti-cancer properties and anti-inflammatory effects. Below are key findings from various research efforts:

Anti-Cancer Activity

The compound has shown promising results in inhibiting the growth of various cancer cell lines. Notable studies include:

Cell Line IC50 (µM) Reference
MCF7 (Breast Cancer)3.79
SF-268 (Brain Cancer)12.50
NCI-H460 (Lung Cancer)42.30
A549 (Lung Cancer)26.00

These results demonstrate that the compound can effectively inhibit cancer cell proliferation at micromolar concentrations.

The proposed mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : Studies have shown that the compound can induce programmed cell death in cancer cells, leading to reduced tumor growth.
  • Inhibition of Kinases : It has been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thus preventing cancer cell division and proliferation .
  • Anti-inflammatory Properties : The compound also exhibits anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines.

Case Studies

Several case studies illustrate the efficacy of this compound in preclinical settings:

Case Study 1: Breast Cancer

In a study focusing on MCF7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability, with an IC50 value of 3.79 µM. This suggests strong potential for development as a therapeutic agent against breast cancer.

Case Study 2: Lung Cancer

Another study assessed the effects on A549 lung cancer cells, where the compound demonstrated an IC50 value of 26 µM. The study highlighted its ability to induce apoptosis and inhibit cell proliferation effectively.

Q & A

Q. What are the common synthetic routes for 1-phenyl-N-pyridin-3-yl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide?

The synthesis typically involves multi-step protocols, starting with condensation reactions to assemble the pyrazole core. For example, analogous pyrazole derivatives are synthesized via:

  • Step 1 : Formation of the pyrazole ring through cyclization of hydrazine derivatives with diketones or enol ethers.
  • Step 2 : Functionalization at the 1-, 3-, and 5-positions using nucleophilic substitution or palladium-catalyzed coupling.
  • Step 3 : Carboxamide formation via reaction with activated carbonyl intermediates (e.g., acid chlorides) under basic conditions.
    Purification often employs column chromatography with gradients of dichloromethane/ethyl acetate, followed by crystallization from ethyl acetate/hexane .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

Key techniques include:

  • 1H NMR : Assigns protons on aromatic pyrazole, pyrrole, and pyridine rings (e.g., δ 6.31–8.56 ppm for aromatic protons) .
  • HPLC : Validates purity (>95% by reverse-phase methods) .
  • ESI-MS : Confirms molecular weight (e.g., m/z 364.2 [M+1]) .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 7.70–89.17° for pyrazole-phenyl interactions) .

Advanced Research Questions

Q. How can computational methods optimize the reaction conditions for synthesizing derivatives?

State-of-the-art approaches include:

  • Quantum chemical calculations : Predict reaction pathways and transition states to identify energy-efficient routes.
  • Machine learning : Analyzes experimental datasets to recommend optimal solvents, catalysts, or temperatures.
  • Feedback loops : Experimental data (e.g., yields, byproducts) refine computational models iteratively .
    For example, ICReDD’s hybrid computational-experimental workflows reduce trial-and-error by 50% in analogous pyrazole syntheses .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) to isolate bioactive motifs .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like purity (>98% by HPLC) .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystallographic packing and stability?

X-ray studies reveal:

  • Intramolecular C–H···O/N bonds : Stabilize the pyrazole-carboxamide conformation (bond lengths: 2.50–2.65 Å).
  • Intermolecular N–H···N bonds : Form 2D networks (e.g., R-factor = 0.040 in refined structures), critical for crystal lattice integrity .
    These interactions guide polymorph screening for drug formulation.

Q. What methodologies assess the compound’s potential as a kinase inhibitor or receptor modulator?

  • Molecular docking : Simulate binding to target proteins (e.g., mGluR5 or TNF-α) using AutoDock Vina.
  • In vitro kinase assays : Measure IC50 values against purified enzymes (e.g., CDPPB analogs show nM affinity) .
  • Pharmacophore modeling : Align electrostatic and steric features with known active sites .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Analogous Pyrazole Derivatives

ParameterValue (Compound in )Value (Compound in )
Space groupP1Monoclinic
Dihedral angle (pyrazole-phenyl)7.70°40.68°
R-factor0.0700.040
Hydrogen bondsC–H···O, N–H···NC–H···π, N–H···N

Q. Table 2. Recommended Analytical Workflow

StepTechniquePurposeReference
11H NMRConfirm regiochemistry
2HPLCVerify purity (>95%)
3X-ray diffractionResolve stereochemical ambiguities
4ESI-MSValidate molecular weight

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